![molecular formula C14H19N3O B1297182 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one CAS No. 438621-58-0](/img/structure/B1297182.png)

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

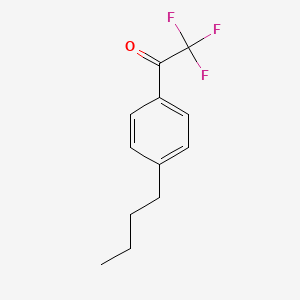

“8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one” is a chemical compound with the CAS Number: 170921-48-9 . It has a molecular weight of 245.32 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

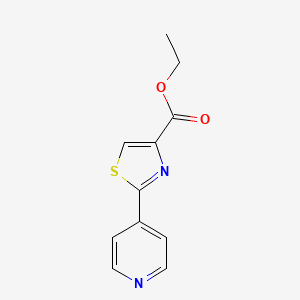

Molecular Structure Analysis

The InChI code for this compound is1S/C14H19N3O/c18-13-14 (16-11-15-13)6-8-17 (9-7-14)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2, (H,15,18) . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 245.32 .Scientific Research Applications

Synthesis and Development

- Discrete Compound Library Creation : A library of 120 discrete compounds based on the spiropiperidine motif, including 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one, was prepared for research purposes (Feliu, Martínez, & Amblard, 2004).

- Solid Phase Synthesis Optimization : The synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives was optimized using SynPhase™ Lanterns, showing the feasibility of translating the chemistry from solution to solid phase (Bedos, Feliu, Martínez, & Amblard, 2003).

Chemical and Biological Properties

- High-affinity Ligands for Receptors : Compounds like this compound have been identified as high-affinity ligands for specific human receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor (Röver et al., 2000).

- Ultrasound-assisted Synthesis : Novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives were synthesized using an ultrasound-assisted method, providing environmental friendliness and greater selectivity (Velupula et al., 2021).

- Anti-Breast Cancer and EGFR Inhibition : A series of triazaspiro[4.5]dec-8-ene benzylidine derivatives, including variations of this compound, showed potential as epidermal growth factor receptor inhibitors and displayed moderate antiproliferative activity against breast cancer cell lines (Fleita, Sakka, & Mohareb, 2013).

Pharmaceutical Applications

- Potential Antipsychotic Agents : Derivatives of this compound have been studied for their antipsychotic profiles in various pharmacological models (Wise et al., 1985).

- Opioid Receptor Modulators : N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, related to the core structure, were evaluated for activity at opioid receptors, showing enhanced affinity for the mu-opioid receptor (Jordan et al., 2005).

Mechanism of Action

- Inhibition of RIPK1 activity can block the activation of necroptosis and has shown therapeutic potential in various human diseases .

- This interaction may involve binding to specific pockets within RIPK1, altering its conformation and preventing its activation .

- Inhibition of RIPK1 disrupts this pathway, preventing necroptosis-associated tissue damage and immune stress responses .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall metabolic flux. Additionally, this compound can form complexes with proteins, affecting their stability and function. These interactions are crucial for understanding the compound’s role in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may inhibit enzymes involved in the synthesis of certain biomolecules, leading to a decrease in their production. Additionally, this compound can interact with proteins, altering their conformation and function. These binding interactions are essential for understanding how this compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell behavior. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects on cellular function. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound can affect its activity and function, as it may accumulate in specific cellular compartments or tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall effects on cellular processes .

Properties

IUPAC Name |

8-benzyl-1,3,8-triazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c18-13-15-11-14(16-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIILOBDVULJBMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)N2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)